molecular formula C20H14N4O2 B174723 4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline CAS No. 17200-77-0

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline

Cat. No.: B174723
CAS No.: 17200-77-0
M. Wt: 342.3 g/mol
InChI Key: NLSDWNRBMSRTQT-UHFFFAOYSA-N
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Description

4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline is a heterocyclic compound featuring a benzobisoxazole core with two aniline groups attached at the 4 and 4’ positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline typically involves the condensation of 4,6-diaminoresorcinol dihydrochloride with p-aminobenzoic acid under specific reaction conditions. The process includes:

    Step 1: Formation of the benzobisoxazole core through cyclization reactions.

    Step 2: Introduction of aniline groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzobisoxazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzobisoxazole compounds.

Scientific Research Applications

4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,2-d4,5-d’]bis(thiadiazole): Another heterocyclic compound with similar structural features but containing sulfur atoms instead of oxygen.

    Benzo[1,2-d4,5-d’]bis(thiazole): Similar to the thiadiazole derivative but with nitrogen and sulfur atoms in the ring.

    Benzobisoxazole derivatives: Compounds with variations in the substitution pattern on the benzobisoxazole core.

Uniqueness

4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of advanced materials and bioactive compounds.

Properties

IUPAC Name

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDWNRBMSRTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477076
Record name 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17200-77-0
Record name 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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